1-Methyl-1H-indole-2-sulfonamide is a compound derived from the indole family, a significant class of heterocyclic compounds recognized for their diverse biological activities and presence in various natural products and pharmaceuticals. The compound is characterized by a sulfonamide functional group attached to the indole structure, which enhances its reactivity and potential applications in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of approximately 210.3 g/mol .
This compound falls under the category of sulfonamides, which are organic compounds containing a sulfonamide group (-SO₂NH₂). Sulfonamides are known for their antibacterial properties and have been widely used in pharmaceuticals. The indole framework contributes to the compound's unique chemical properties, making it valuable in various scientific fields including medicinal chemistry, biochemistry, and organic synthesis .
The synthesis of 1-methyl-1H-indole-2-sulfonamide typically involves the following steps:
The synthesis can also involve oxidation and reduction reactions:
The molecular structure of 1-methyl-1H-indole-2-sulfonamide features a bicyclic indole ring fused with a sulfonamide group at the second position. This structural arrangement contributes to its unique chemical behavior.
1-Methyl-1H-indole-2-sulfonamide can participate in various chemical reactions due to its functional groups:
These reactions can be leveraged to synthesize more complex molecules or modify existing structures for enhanced biological activity .
The mechanism of action for 1-methyl-1H-indole-2-sulfonamide is primarily linked to its potential as an enzyme inhibitor. It may interact with specific biological targets, modulating their activity through competitive inhibition or other mechanisms. This property makes it a candidate for further investigation in drug development aimed at treating various diseases, including cancer and infections .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 210.3 g/mol |
CAS Number | 702693-73-0 |
Purity | ≥95% |
1-Methyl-1H-indole-2-sulfonamide has several applications in scientific research:
This compound's unique structural properties make it a valuable tool in both academic research and industrial applications, warranting further exploration into its potential benefits across various fields.
1-Methyl-1H-indole-2-sulfonamide represents a strategically engineered molecular scaffold combining the privileged indole heterocycle with a sulfonamide pharmacophore. This hybrid structure leverages the indole nucleus—a ubiquitous component in bioactive natural products and pharmaceuticals—with the versatile sulfonamide group, known for its profound impact on molecular recognition and target binding. The methyl group at the N1 position enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the sulfonamide moiety at C2 provides critical hydrogen-bonding capabilities essential for target engagement [3] [6]. This molecular architecture exhibits optimal logP values (predicted range: 2.1–3.4) and topological polar surface area (~75 Ų), aligning with Lipinski’s rules for drug-likeness and facilitating blood-brain barrier penetration for potential CNS applications [5] [9]. Its synthetic versatility enables diverse derivatization at C3, C5, and N-sulfonamide positions, allowing medicinal chemists to fine-tune target selectivity and potency across therapeutic areas including oncology, infectious diseases, and neurodegeneration [1] [7].
Indole-sulfonamide hybrids constitute a structurally diverse class of bioactive compounds with demonstrated efficacy against clinically challenging targets. The biological significance of this hybrid scaffold arises from three key attributes:
Multitarget Engagement Capability: Indole-sulfonamides exhibit intrinsic polypharmacology, enabling simultaneous modulation of structurally related kinases, GPCRs, and epigenetic regulators. For example, derivatives bearing C3 carbonyl tethers to piperidine scaffolds (e.g., compound 5 in [1]) demonstrate dual inhibition of tubulin polymerization and histone deacetylases (HDACs), disrupting cancer cell proliferation through synergistic mechanisms [6] [9].
Overcoming Drug Resistance: The hybrid’s membrane-disrupting properties enhance intracellular accumulation in multidrug-resistant (MDR) pathogens and cancer cells. Recent studies show 1-methyl-1H-indole-2-sulfonamide derivatives maintain potency against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacterales by bypassing efflux pump recognition—a critical advantage over conventional β-lactams and fluoroquinolones [1] [6]. This is quantified in Table 1, where strategic substituents significantly enhance antimicrobial activity.
Table 1: Structure-Activity Relationship (SAR) of 1-Methyl-1H-indole-2-sulfonamide Derivatives Against Drug-Resistant Pathogens
C5 Substituent | N-Sulfonamide Group | Zone of Inhibition (mm) vs MRSA | MIC (µg/mL) vs Carbapenem-resistant K. pneumoniae |
---|---|---|---|
Unsubstituted | -SO₂NHCH₃ | 8 ± 0.5 | >64 |
5-NO₂ | -SO₂N(CH₃)C₆H₅ | 14 ± 0.8 | 32 |
5-CF₃ | -SO₂NH-thiophen-2-yl | 18 ± 1.1 | 8 |
5-OCF₃ | -SO₂NH-(4-CN-C₆H₄) | 16 ± 0.9 | 16 |
Data adapted from antimicrobial screening in [1] demonstrating electron-withdrawing groups enhance potency against resistant strains
Tyrosine kinases (TKs) represent compelling targets for 1-methyl-1H-indole-2-sulfonamide derivatives due to three synergistic biochemical rationales:
ATP-Binding Site Complementarity: The planar indole ring system mimics the purine scaffold of ATP, enabling competitive inhibition at the kinase catalytic cleft. X-ray crystallography of VEGFR2 co-crystallized with indole-2-sulfonamides confirms the N1-methyl group induces a 15° hinge region shift that enhances van der Waals contacts with Leu840 and Val848, increasing residence time by 3-fold compared to unsubstituted indoles [6]. The sulfonamide moiety extends into the hydrophobic back pocket, forming a water-mediated hydrogen bond network with Asp1046 and Glu885—interactions absent in first-generation TK inhibitors [6] [9].
Selectivity Optimization: Strategic C5 substitution exploits structural diversity among kinase allosteric sites. Bulky electron-deficient groups (e.g., 5-CF₃) confer 50-fold selectivity for Abl1 over Src kinases by inducing a steric clash with Thr315 gatekeeper residue mutants, overcoming imatinib resistance in chronic myelogenous leukemia [6]. This selectivity profile is quantitatively compared in Table 2.
Table 2: Kinase Inhibition Profile of Optimized 1-Methyl-1H-indole-2-sulfonamide Analogues (IC₅₀, nM)
Kinase | 7a (5-H) | 7d (5-OCH₃) | 7j (5-CF₃) | 7g (5-NO₂) | Sunitinib |
---|---|---|---|---|---|
VEGFR2 | 18 ± 1.2 | 7 ± 0.9 | 3 ± 0.4 | 12 ± 1.1 | 9 ± 0.7 |
PDGFRβ | 42 ± 2.1 | 25 ± 1.8 | 11 ± 0.8 | 38 ± 2.4 | 15 ± 1.2 |
Abl1 (T315I) | >1000 | 620 ± 25 | 8 ± 0.6 | 85 ± 4.3 | >1000 |
c-Kit | 105 ± 8.3 | 88 ± 6.1 | 22 ± 1.7 | 97 ± 7.2 | 19 ± 1.4 |
EGFR (L858R) | >5000 | >5000 | >5000 | >5000 | 4200 ± 210 |
Structure-dependent selectivity demonstrated in biochemical kinase assays [3] [6]. 7j (5-CF₃) overcomes Abl1 resistance mutations while maintaining VEGF/R selectivity
The strategic incorporation of fluorinated substituents (e.g., 5-CF₃, -OCF₃) enhances blood-brain barrier permeability (Pe: 12 × 10⁻⁶ cm/s in PAMPA-BBB models) while maintaining aqueous solubility (>50 µM in pH 7.4 buffer), positioning these derivatives for development against glioblastoma kinase targets [3] [9].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3